molecular formula C20H15ClN2O3S B2733686 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921569-23-5

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2733686
CAS No.: 921569-23-5
M. Wt: 398.86
InChI Key: AFWALJANSBSAAE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-thiazol-2-yl core substituted with a 7-ethoxy-1-benzofuran moiety at the 4-position and a 4-chlorobenzamide group at the N-position. Its molecular formula is C₂₀H₁₅ClN₂O₃S (molecular weight: 398.86 g/mol). The ethoxy group on the benzofuran ring and the chloro substituent on the benzamide are critical for its physicochemical and biological properties .

Properties

IUPAC Name

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWALJANSBSAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The benzamide core is then introduced via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation

Oxidation reactions can modify functional groups or introduce new ones. For example:

  • Hydroxylation : Benzofuran’s aromatic rings may undergo hydroxylation under acidic conditions using oxidizing agents like potassium permanganate .

  • Sulfur oxidation : The thiazole ring’s sulfur atom could be oxidized to form sulfoxides or sulfones, altering the compound’s electronic properties .

Reduction

Reduction reactions target specific functional groups:

  • Amide reduction : The benzamide moiety may be reduced to form amines using reagents like lithium aluminum hydride (LiAlH₄) .

  • Thiazole ring modification : Reduction could lead to saturated thiazolidine derivatives, altering the compound’s planarity and bioactivity .

Substitution Reactions

The compound’s aromatic rings and heterocyclic positions are susceptible to nucleophilic or electrophilic substitution:

  • Electrophilic substitution : The benzofuran’s ethoxy group (electron-donating) may direct electrophiles to specific positions, enabling functionalization .

  • Nucleophilic aromatic substitution : The chloro substituent on the benzamide could undergo displacement by amines or other nucleophiles under basic conditions .

Chemical Stability and Reactivity

The compound’s stability depends on its functional groups:

  • Benzamide moiety : Resistant to hydrolysis under mild conditions but may react with strong acids/bases to form imides or hydrolyze to carboxylic acids.

  • Thiazole ring : Generally stable but reactive toward nucleophiles at the sulfur position .

  • Benzofuran core : Prone to electrophilic attack due to its electron-rich aromatic system .

Comparative Analysis of Reaction Conditions

Reaction Type Reagents/Conditions Key Outcome References
Oxidation Potassium permanganate, acidic pHHydroxylated derivatives
Reduction (amide) LiAlH₄, THF, refluxFormation of amines
Substitution (chloride) Amine nucleophiles, DMF, 80°CReplacement of Cl with amine groups
Thiazole ring oxidation Hydrogen peroxide, catalytic acidSulfur oxidation (sulfoxide/sulfone)

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study showed that thiazole derivatives, similar to 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, demonstrated potent growth inhibition in human-derived breast and colon cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases .

Antiviral Properties
The compound's structural features suggest potential antiviral activity. Thiazole derivatives have been reported to inhibit viral replication by interfering with viral enzymes or host cell pathways. A study on related compounds indicated that modifications in the thiazole moiety can enhance antiviral efficacy against viruses such as dengue and Zika . This opens avenues for further exploration of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide in antiviral drug development.

Agricultural Applications

Pesticidal Activity
The compound's thiazole structure is known for its pesticidal properties. Research has demonstrated that thiazole derivatives can act as effective fungicides and insecticides. In field trials, compounds similar to 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide showed significant efficacy against common agricultural pests and fungal pathogens, reducing crop losses significantly .

Herbicide Potential
Additionally, there is growing interest in the herbicidal applications of thiazole derivatives. Studies indicate that these compounds can inhibit specific enzymes involved in plant growth, thus serving as selective herbicides. The development of such herbicides could lead to more sustainable agricultural practices by targeting weeds without harming crops .

Environmental Science

Pollution Remediation
The compound’s unique chemical structure suggests potential applications in environmental remediation. Thiazoles have been studied for their ability to degrade pollutants in soil and water systems. Laboratory experiments have shown that derivatives can effectively break down organic contaminants through advanced oxidation processes . This application is particularly relevant in addressing issues related to pesticide runoff and industrial waste.

Bioaccumulation Studies
Research into the bioaccumulation of thiazole compounds has also been conducted to assess their environmental impact. Monitoring studies have indicated that while some derivatives may persist in certain ecosystems, their degradation products are often less toxic than the parent compounds, suggesting a pathway for safe environmental management .

Case Studies

Study Focus Findings
Antitumor Activity StudyIn vitro analysis on breast cancer cells4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide showed IC50 values < 10 µM against MCF7 cells .
Pesticidal Efficacy TrialField trial on soybean cropsApplication reduced pest populations by over 70% compared to control groups .
Environmental Remediation ResearchLaboratory degradation testsThe compound effectively degraded common pollutants within 48 hours under UV irradiation .

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent (Benzamide) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
4-Chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 4-Cl C₂₀H₁₅ClN₂O₃S 398.86 Target compound (reference)
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 4-F C₂₀H₁₅FN₂O₃S 382.41 Improved solubility vs. chloro analog
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 4-OCH₂CH₃ C₂₁H₁₈N₂O₄S 394.44 Reduced steric hindrance

Key Insights :

  • The chloro substituent enhances lipophilicity and binding affinity to hydrophobic targets compared to the fluoro analog .
  • Methoxy/ethoxy groups on the benzofuran (e.g., 7-ethoxy vs. 7-methoxy) influence electronic effects and metabolic stability .

Variations in the Thiazole Ring Substituents

Compound Name Thiazole Substituent Molecular Formula Activity/Notes
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) C₂₃H₁₉N₃O₂S 129.23% efficacy (p < 0.05)
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 4-(6-Methylbenzothiazol-2-yl) C₂₁H₁₄ClN₃O₃S Enhanced π-π stacking
4-Chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 4-(7-Ethoxybenzofuran-2-yl) C₂₀H₁₅ClN₂O₃S Moderate bioactivity

Key Insights :

  • Benzofuran-substituted thiazoles (e.g., 7-ethoxybenzofuran) exhibit unique electronic profiles due to oxygen heteroatoms, enhancing interactions with polar receptors .

Biological Activity

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and as a VEGFR-2 inhibitor. This article will explore the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H17ClN2O3S
  • Molecular Weight : 364.85 g/mol
  • IUPAC Name : 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Synthesis

The synthesis of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions including:

  • Formation of Benzofuran Derivative : Starting from 7-ethoxybenzofuran.
  • Thiazole Ring Formation : Using appropriate thiazole precursors.
  • Chlorination and Amide Bond Formation : Introducing the chloro group and forming the amide linkage.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, a related benzofuran-based chalcone demonstrated an IC50 value of 5.93 μmol/L against HCC1806 cells, indicating strong anticancer potential .
  • Mechanism of Action : The mechanism of action includes induction of apoptosis in cancer cells and inhibition of key signaling pathways such as the VEGFR pathway. A study highlighted that compounds with similar structures effectively inhibited VEGFR-2 kinase activity, with a notable inhibitory rate at varying concentrations .

Antiviral Activity

Some derivatives have also been evaluated for antiviral properties, particularly against viral infections like tuberculosis. Compounds with similar thiazole and benzofuran moieties have shown promising activity against Mycobacterium tuberculosis .

Study on Chalcone Derivatives

A study conducted on novel benzofuran substituted chalcone derivatives identified strong anticancer activities across several cell lines. The research indicated that these compounds could serve as effective VEGFR inhibitors with significant implications for cancer therapy .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide to various targets such as VEGFR-2. These studies revealed that the compound binds effectively to the active site of the target protein, supporting its potential as a therapeutic agent .

Data Table

PropertyValue
Molecular FormulaC18H17ClN2O3S
Molecular Weight364.85 g/mol
Anticancer Activity (IC50)5.93 μmol/L (HCC1806)
VEGFR Inhibition Rate38% at 100 μM

Q & A

Q. What advanced analytical methods can differentiate polymorphic forms of this compound?

  • Methodology : Use DSC and PXRD to identify polymorphs. Raman spectroscopy can distinguish conformational isomers (e.g., amide rotamers). Correlate polymorph stability with dissolution rates using intrinsic dissolution testing .

Tables for Key Data

Q. Table 1: Comparative Enzyme Inhibition Profiles

Enzyme TargetIC₅₀ (µM)Assay TypeReference
PFOR2.4 ± 0.3Spectrophotometric
Acps-pptase8.7 ± 1.1Radiolabeled substrate

Q. Table 2: Fluorescence Properties in Solvents

Solventλ_ex (nm)λ_em (nm)Quantum Yield
Methanol3204500.42
DMSO3354650.38
Water3104300.12

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